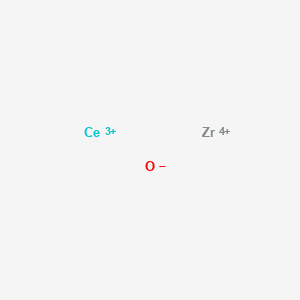
Tétraoxyde de cérium et de zirconium
Vue d'ensemble
Description
Ceria-zirconia is a solid solution of cerium (IV) oxide (CeO2, also known as ceria) and zirconium oxide (ZrO2, also known as zirconia) . The crystal structure adopted by ceria-zirconia depends on the Zr/Ce ratio and temperature . It is widely used as a component in current three-way catalytic converters .
Synthesis Analysis
Ceria-zirconia supports were synthesized via template-assisted co-precipitation . Several methods are used for the synthesis of these nanomaterials, including simple precipitation and co-precipitation from mother liquors, sol–gel methods, precipitation from nanoemulsions, hydrothermal and solvothermal techniques, combustion and flame spray pyrolysis, precipitation using molecular and solid-state matrices, 3D printing and mechanochemical methods .Molecular Structure Analysis
The crystal structure of CeO2, ZrO2 and (Ce, Zr)O2 and its defects are discussed in connection with the resulting specific catalytic activity . The crystal structure adopted by ceria-zirconia depends on the Zr/Ce ratio and temperature .Chemical Reactions Analysis
Ceria-zirconia exhibits exceptional catalytic activity in redox reactions . It significantly improves the activity of transition metals and their oxides dispersed on/or in it, also acting as an oxygen buffer .Physical And Chemical Properties Analysis
Structural properties and reducibility of zirconium-doped cerium dioxide systems were studied using periodic plane-wave calculations based on density functional theory . The Ce3+ concentration in the surface (2–3 nm) and bulk regions of ceria-zirconia films grown on single crystal yttria-stabilized zirconia, YSZ (001) was quantified .Applications De Recherche Scientifique
Activité catalytique dans les réactions redox
Le tétraoxyde de cérium et de zirconium présente une activité catalytique exceptionnelle dans les réactions redox. Il améliore considérablement l'activité des métaux de transition et de leurs oxydes dispersés sur ou dans celui-ci, agissant comme un tampon d'oxygène . La génération d'espèces oxygénées actives à l'interface des nanoparticules et dans la couche superficielle des solutions solides améliore cette activité. Les propriétés spécifiques de la structure cristalline et de ses défauts sont cruciales dans ces applications .
Applications biomédicales
Dans le domaine biomédical, les nanoparticules de this compound se sont avérées prometteuses en raison de leurs propriétés physiques, chimiques et biologiques uniques. Elles jouent un rôle dans la biosensibilisation, la délivrance de médicaments ou de gènes, et ont été discutées pour leur potentiel à surmonter les limites des nanoparticules nues grâce au revêtement de surface .
Osseointégration dans les implants dentaires et orthopédiques
L'incorporation d'oxyde de cérium dans les céramiques d'alumine renforcée à la zircone s'est avérée promouvoir la différenciation ostéogénique et l'osseointégration. Cela en fait un matériau précieux pour les implants dentaires et orthopédiques, améliorant leur intégration avec le tissu osseux .
Réductibilité accrue pour les applications environnementales
Les nanocristaux de this compound subissent des modifications structurales et superficielles importantes lors de la réduction à haute température avec de l'hydrogène. Ces modifications conduisent à une réductibilité accrue, ce qui les rend adaptés aux applications environnementales telles que la purification de l'eau et la filtration de l'air .
Applications énergétiques
L'oxyde de cérium nanostructuré, qui comprend le this compound, a été largement étudié pour ses applications dans les domaines liés à l'énergie. Sa capacité de stockage de l'oxygène et la grande mobilité des lacunes d'oxygène en font un matériau important pour les catalyseurs, les piles à combustible, les capteurs d'oxygène et les batteries ioniques .
Agent de polissage pour les matériaux optiques
Les suspensions de this compound sont utilisées pour le polissage chimico-mécanique des surfaces. Cela inclut les plaquettes de dispositifs microélectroniques, les écrans électroniques, les verres de lunettes et autres matériaux optiques. Les propriétés chimiques de la cérium permettent d'obtenir des taux de polissage plus élevés que les techniques mécaniques simples .
Mécanisme D'action
Target of Action
Cerium zirconium tetraoxide, also known as cerium(3+);oxygen(2-);zirconium(4+), primarily targets reactive oxygen species (ROS) in biological systems . It also targets the redox reactions involved in various catalytic processes .
Mode of Action
The interaction of cerium zirconium tetraoxide with its targets involves a unique redox mechanism. The compound possesses enzyme mimetic activities, including superoxide dismutase (SOD), catalase, glutathione peroxidase, photolyase, and phosphatase . These activities are based on the reversible conversion between two valence states of cerium (Ce (III)/Ce (IV)) . This redox cycling allows cerium zirconium tetraoxide to scavenge the most noxious reactive oxygen species in a self-regenerating, energy-free manner .
Biochemical Pathways
Cerium zirconium tetraoxide affects several biochemical pathways due to its multifunctional biomimetic activities. It plays a crucial role in the redox regulation of oxidative stress pathways, which are pivotal in the pathogenesis of inflammatory disorders . Moreover, cerium zirconium tetraoxide has been demonstrated to be an effective strategy for the synergistic decomposition of H2O and CO2 by methane, playing a crucial role in optimizing solar thermochemical processes .
Pharmacokinetics
The compound’s redox properties and catalytic performance suggest that it may have significant interactions with biological systems
Result of Action
The molecular and cellular effects of cerium zirconium tetraoxide’s action are primarily related to its antioxidant and catalytic activities. It has been shown to have antibacterial activity against various bacteria . Moreover, it has been found to have anti-inflammatory effects, inhibiting inflammation cues while boosting the pro-resolving anti-inflammatory signaling pathways .
Action Environment
The action, efficacy, and stability of cerium zirconium tetraoxide can be influenced by various environmental factors. For instance, the presence of zirconium has been shown to significantly increase the gas production from the oxidation–reduction reaction . Moreover, the shape effect of cerium zirconium tetraoxide nanomaterials is associated with the amount of zirconia that is incorporated into the ceria lattice .
Orientations Futures
Ceria-zirconia is immensely important in heterogeneous catalysis, and the growing consensus is that catalytic activity correlates with the concentration of reduced Ce3+ species and accompanying oxygen vacancies . The use of an oxygen storage material will adsorb the oxygen coexisting with NOx, which is regarded as an effective way to improve the NOx conversion efficiency for a three-way catalyst .
Analyse Biochimique
Biochemical Properties
Cerium zirconium tetraoxide plays a crucial role in biochemical reactions, primarily due to its redox activity and ability to scavenge free radicals. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, cerium zirconium tetraoxide has been shown to interact with catalase, superoxide dismutase, and peroxidase, enhancing their antioxidant activity . Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as glucose oxidase and lactate dehydrogenase . The interactions between cerium zirconium tetraoxide and these biomolecules are primarily based on redox reactions and the formation of stable complexes.
Cellular Effects
Cerium zirconium tetraoxide exerts significant effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cerium zirconium tetraoxide has been shown to enhance the expression of antioxidant genes, such as Nrf2 and HO-1, thereby protecting cells from oxidative stress . Additionally, this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and apoptosis . Furthermore, cerium zirconium tetraoxide has been reported to influence cellular metabolism by enhancing mitochondrial function and ATP production .
Molecular Mechanism
The molecular mechanism of action of cerium zirconium tetraoxide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cerium zirconium tetraoxide can bind to the active sites of enzymes, modulating their activity and stability . Additionally, this compound can inhibit or activate specific enzymes involved in cellular metabolism and signaling pathways. For instance, cerium zirconium tetraoxide has been shown to inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage . Moreover, this compound can modulate gene expression by influencing transcription factors, such as Nrf2 and NF-κB, thereby regulating the expression of antioxidant and anti-inflammatory genes .
Temporal Effects in Laboratory Settings
The effects of cerium zirconium tetraoxide in laboratory settings can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits high stability under various conditions, maintaining its redox activity and antioxidant properties over extended periods . Prolonged exposure to cerium zirconium tetraoxide can lead to gradual degradation and the formation of secondary products, which may influence its biological activity . In in vitro and in vivo studies, long-term exposure to cerium zirconium tetraoxide has been shown to enhance cellular antioxidant defenses and reduce oxidative stress, thereby protecting cells from damage .
Dosage Effects in Animal Models
The effects of cerium zirconium tetraoxide vary with different dosages in animal models. At low doses, this compound exhibits significant antioxidant and anti-inflammatory effects, protecting tissues from oxidative damage and inflammation . At high doses, cerium zirconium tetraoxide can induce toxic effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in animal studies, with low to moderate doses providing beneficial effects, while high doses result in adverse effects . Therefore, careful consideration of dosage is essential when using cerium zirconium tetraoxide in biomedical applications.
Metabolic Pathways
Cerium zirconium tetraoxide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as glucose oxidase, lactate dehydrogenase, and pyruvate dehydrogenase, thereby regulating cellular energy production and metabolism . Additionally, cerium zirconium tetraoxide can modulate the levels of metabolites, such as glucose, lactate, and pyruvate, influencing cellular metabolic balance . The interactions between cerium zirconium tetraoxide and these metabolic pathways are primarily based on redox reactions and the formation of stable complexes.
Transport and Distribution
Cerium zirconium tetraoxide is transported and distributed within cells and tissues through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . For instance, cerium zirconium tetraoxide can bind to membrane transporters, such as glucose transporters and ion channels, enhancing its cellular uptake . Additionally, this compound can interact with binding proteins, such as albumin and transferrin, facilitating its distribution within tissues . The localization and accumulation of cerium zirconium tetraoxide within cells and tissues are influenced by factors such as particle size, surface charge, and chemical composition .
Subcellular Localization
The subcellular localization of cerium zirconium tetraoxide plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, cerium zirconium tetraoxide can be localized to mitochondria, where it enhances mitochondrial function and ATP production. Additionally, this compound can be targeted to lysosomes, where it modulates lysosomal activity and autophagy. The subcellular localization of cerium zirconium tetraoxide is influenced by factors such as particle size, surface charge, and chemical composition.
Propriétés
IUPAC Name |
cerium(3+);oxygen(2-);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.O.Zr/q+3;-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBNJRIWONKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Zr+4].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeOZr+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53169-24-7 | |
| Record name | Cerium zirconium oxide (CeZrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053169247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium zirconium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




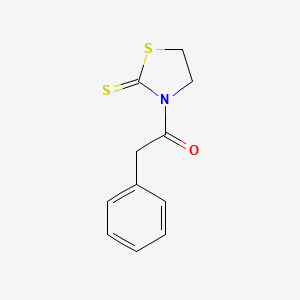
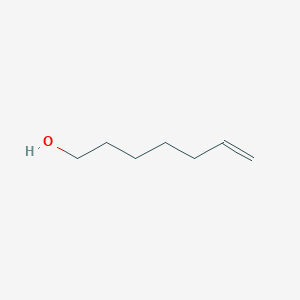
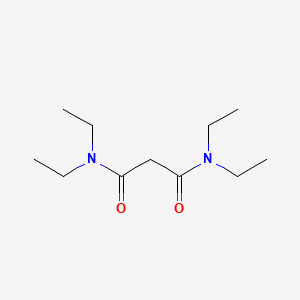

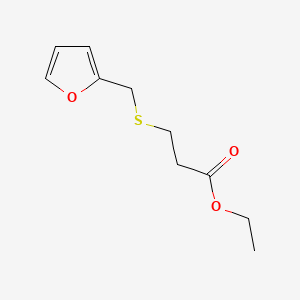

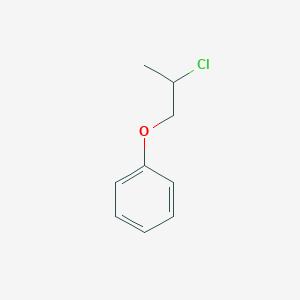

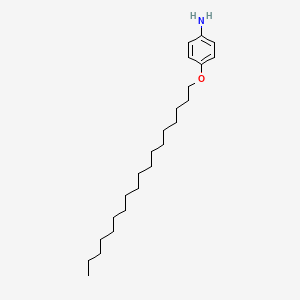
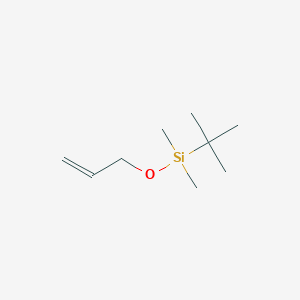

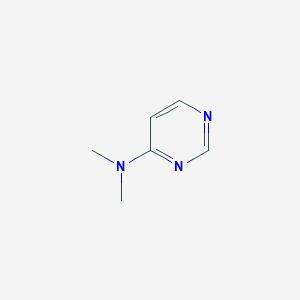
![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)